Trp-P-1
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trp-P-1 can be synthesized through the pyrolysis of tryptophan. The process involves heating tryptophan at high temperatures, typically above 300°C, in the absence of oxygen. This thermal decomposition leads to the formation of this compound along with other pyrolysis products .
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. it can be produced in laboratory settings for research purposes. The compound is often synthesized using controlled pyrolysis of tryptophan, followed by purification processes such as chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Trp-P-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted indole derivatives .
Scientific Research Applications
Trp-P-1 has several applications in scientific research:
Chemistry: Used as a model compound to study the formation and behavior of heterocyclic amines.
Biology: Investigated for its mutagenic and carcinogenic effects on cells and organisms.
Medicine: Studied for its role in cancer development and potential as a biomarker for exposure to carcinogens.
Industry: Used in the food industry to understand the formation of harmful compounds during cooking and to develop methods to reduce their presence in food
Mechanism of Action
Trp-P-1 exerts its effects primarily through its interaction with DNA. It forms DNA adducts, leading to mutations and potentially initiating carcinogenesis. The compound is metabolically activated by enzymes such as cytochrome P450, which convert it into reactive intermediates that can bind to DNA. This process involves molecular targets such as guanine bases in DNA and pathways related to DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2): Another tryptophan pyrolysis product with similar mutagenic properties.
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): A heterocyclic amine formed during the cooking of meat, known for its carcinogenic effects.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Another heterocyclic amine with mutagenic and carcinogenic properties.
Uniqueness
Trp-P-1 is unique due to its specific formation from tryptophan pyrolysis and its potent mutagenic effects. It serves as a critical compound for studying the mechanisms of mutagenesis and carcinogenesis induced by dietary heterocyclic amines .
Biological Activity
Trp-P-1 (2-amino-3-methylimidazo[4,5-f]quinoline) is a heterocyclic amine formed during the cooking of protein-rich foods, particularly when meat and fish are overcooked. It is classified as a potent carcinogen and has been extensively studied for its biological activities, particularly its effects on the immune system and its potential role in cancer development.
Carcinogenic Properties
This compound has been shown to possess significant carcinogenic properties. It induces mutations in various biological models, including bacteria and mammalian cells. A study demonstrated that this compound could induce apoptosis in human cells, characterized by morphological changes in nuclear chromatin and internucleosomal DNA fragmentation . Additionally, it has been associated with increased tumorigenesis in animal models, reinforcing its classification as a carcinogen.
Immune System Interaction
Research indicates that this compound exerts immunosuppressive effects by inhibiting dendritic cell (DC) functionality. Dendritic cells are crucial for initiating immune responses, and exposure to this compound has been shown to:
- Inhibit maturation : this compound reduces the expression of co-stimulatory receptors (CD80, CD86) and major histocompatibility complex (MHC) molecules on DCs stimulated by lipopolysaccharide (LPS) .
- Reduce cytokine production : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-12 in LPS-stimulated DCs .
- Impair T-cell activation : DCs pre-exposed to this compound were less effective at activating autologous T cells, indicating a compromised ability to initiate adaptive immune responses .
The mechanism by which this compound affects dendritic cells involves interference with intracellular signaling pathways. Notably, it does not inhibit LPS binding to Toll-like receptor 4 but disrupts downstream signaling mediated through p38 mitogen-activated protein kinase (MAPK) . This disruption leads to impaired immune responses, which may facilitate tumor growth and progression.
Case Studies
A notable case study involved examining the effects of dietary this compound exposure on human health. In this study, individuals consuming high amounts of grilled or fried meats showed elevated levels of DNA adducts associated with this compound exposure. These adducts are indicative of DNA damage and potential mutagenesis, correlating with increased cancer risk .
Comparative Biological Activity
The biological activity of this compound can be compared with other carcinogenic compounds derived from food:
Compound | Source | Carcinogenic Potential | Mechanism of Action |
---|---|---|---|
This compound | Cooked meats | High | Induces apoptosis; inhibits immune response |
Trp-P-2 | Cooked meats | Moderate | Similar mechanisms as this compound |
1-Nitropyrene | Processed foods | High | Forms DNA adducts; mutagenic |
Properties
IUPAC Name |
1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12/h3-6,16H,1-2H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTKHGUGBGNBPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043767 | |
Record name | Trp-P-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029746 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62450-06-0 | |
Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62450-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062450060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trp-P-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-1,4-DIMETHYL-5H-PYRIDO(4,3-B)INDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAH2R5Z22D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029746 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252 - 262 °C | |
Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029746 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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